molecular formula C8H17Cl B087089 1-Chlorooctane CAS No. 111-85-3

1-Chlorooctane

Cat. No.: B087089
CAS No.: 111-85-3
M. Wt: 148.67 g/mol
InChI Key: CNDHHGUSRIZDSL-UHFFFAOYSA-N
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Description

It has the molecular formula CH₃(CH₂)₇Cl and a molecular weight of 148.67 g/mol . This compound is primarily used in organic synthesis and the chemical industry due to its reactivity and versatility.

Mechanism of Action

Target of Action

1-Chlorooctane, also known as Octyl chloride, is a reactant in chemical reactions, particularly in nucleophilic substitution reactions . The primary targets of this compound are nucleophiles, such as hydroxide ions .

Mode of Action

This compound interacts with its targets (nucleophiles) through nucleophilic substitution reactions . In these reactions, the chlorine atom in this compound is replaced by a nucleophile, such as a hydroxide ion . This results in the formation of corresponding alcohols .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific nucleophilic substitution reactions it participates in. For instance, when this compound reacts with a hydroxide ion, an alcohol is formed . This could potentially alter the biochemical environment within a cell.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence and concentration of nucleophiles in the environment can affect the rate and extent of nucleophilic substitution reactions involving this compound . Additionally, factors such as temperature and pH could potentially influence the stability and reactivity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorooctane can be synthesized through the reaction of octanol with hydrochloric acid in the presence of a catalyst. The reaction typically involves heating octanol with concentrated hydrochloric acid, resulting in the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of octanol with thionyl chloride or phosphorus trichloride. These methods are preferred due to their higher yields and efficiency. The reaction with thionyl chloride proceeds as follows: [ \text{CH}_3(\text{CH}_2)_7\text{OH} + \text{SOCl}_2 \rightarrow \text{CH}_3(\text{CH}_2)_7\text{Cl} + \text{SO}_2 + \text{HCl} ]

Chemical Reactions Analysis

Types of Reactions: 1-Chlorooctane primarily undergoes nucleophilic substitution reactions. It can react with nucleophiles such as hydroxide ions to form octanol .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.

    Oxidation: this compound can be oxidized to form octanoic acid using strong oxidizing agents like potassium permanganate.

Major Products:

    Octanol: Formed through nucleophilic substitution with hydroxide ions.

    Octanoic Acid: Formed through oxidation reactions.

Comparison with Similar Compounds

  • 1-Chlorohexane
  • 1-Chlorodecane
  • 1-Chloroheptane
  • 1-Chlorododecane

Comparison: 1-Chlorooctane is unique due to its specific chain length, which influences its physical properties and reactivity. Compared to shorter-chain chlorinated alkanes like 1-chlorohexane, this compound has a higher boiling point and lower solubility in water. Longer-chain chlorinated alkanes like 1-chlorododecane have even higher boiling points and are less reactive in nucleophilic substitution reactions .

Properties

IUPAC Name

1-chlorooctane
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InChI

InChI=1S/C8H17Cl/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3
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InChI Key

CNDHHGUSRIZDSL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCl
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Molecular Formula

C8H17Cl
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DSSTOX Substance ID

DTXSID0021543
Record name 1-Chlorooctane
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Molecular Weight

148.67 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB]
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Boiling Point

181.5 °C @ 760 MM HG
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Flash Point

70 °C, 158 °F
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Solubility

INSOL IN WATER; VERY SOL IN ALCOHOL, ETHER; SLIGHTLY SOLUBLE IN CARBON TETRACHLORIDE, SOL IN MOST ORG SOLVENTS
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Density

0.8738 @ 20 °C/4 °C
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Vapor Pressure

0.95 [mmHg], 0.95 mm Hg at 25 °C
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Color/Form

COLORLESS LIQUID

CAS No.

111-85-3, 57214-71-8
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Melting Point

-57.8 °C
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Synthesis routes and methods I

Procedure details

Into a reactor system in accordance with Example 1 there were pumped octyl alcohol and phosphorus trichloride in a molar ratio of 2.90 : 1. The pressure in the flow line was 30 atm. The residence time in reaction zone 1 was 3 minutes; in the preheater, 2 minutes; and, in reaction zone 2, 28 minutes. The temperature at the outlet of reaction zone 1 was 100° C. Following preheating to 150° C, an average temperature of 150° to 155° C was maintained in reaction zone 2. One obtained in the organic phase 96% octyl chloride in a yield of 98% with respect to octyl alcohol. The product contained 0.19% dioctyl ether. Space-time yield: 1.4 kg/hour, liter.
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Yield
98%

Synthesis routes and methods II

Procedure details

In JP 74/034 646, for example, n-octyl alcohol is reacted with HCl gas at 130° C., with pyridine as a catalyst, to form n-octyl chloride. The product is distilled off at reduced pressure. The yield here is only 93.6%, based on the alcohol used.
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Synthesis routes and methods III

Procedure details

1 g (0.0015 mol, equivalent weight=666 gram per mole repeat unit) polymer 5 was placed into a 50 ml Schlenk and dissolved in THF anhydrous (30 ml). The Schlenk was connected to a trap with a NaOH solution (2M) for absorption of HCl and SO2. Then pyridine anhydrous 0.5 ml (0.0062 mol), and SOCl2 0.3 ml (0.0041 mol) were added dropwise at room temperature into the Schlenk. The temperature was slowly increased and maintained at 60° C. for 3 h. Excess of SOCl2 and THF were distilled off under vacuum at 50° C. for 30 minutes, the resulting crude acid chloride polymer. Then freshly distilled THF (30 ml) was added to dissolve the acylated polymer. After 30 minutes needed for complete dissolution of polymer, a solution of excess 8-chloro-1-octanol 1.05 ml (2 mol.eq, 0.0062 mol) was added dropwise to the polymer solution at room temperature under vigorous stirring, and allowed to stir for 24 h. The polymer was recovered by precipitating into distilled water. The product purification was made by dissolution in hot CH2Cl2, precipitation in ethanol and drying at 50° C. in vacuum oven to obtain Polymer 9 as a brown solid (1.39 g, yield 95%) with the following characteristics:
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95%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-chlorooctane?

A1: this compound has the molecular formula C8H17Cl and a molecular weight of 148.68 g/mol.

Q2: Can you provide some spectroscopic data for this compound?

A: While specific spectroscopic data isn't available in the provided abstracts, researchers have studied the vibrational analysis of this compound []. Additionally, infrared and near-infrared absorptions of 2-nonanol and 1-nonanol, structurally similar to this compound, have been characterized in hydrocarbon solvents [].

Q3: How does the alkyl chain length of 1-chloroalkanes influence their behavior in non-ionic microemulsions?

A: Research on non-ionic microemulsions formed with pentaethyleneglycol dodecyl ether, water, and various 1-chloroalkanes (C8-C16) reveals that increasing the alkyl chain length of the 1-chloroalkane leads to a decrease in both the efficiency of the surfactant and its monomeric solubility in oil []. This suggests that the longer alkyl chain promotes stronger interactions within the oil phase, making the surfactant less effective in forming microemulsions.

Q4: What is the impact of alkyl chain length on the self-aggregation properties of bacteriochlorophyll-d analogs containing a 1-chloroalkane moiety?

A: In studies using this compound as a solvent, bacteriochlorophyll-d analogs with varying branched alkyl chain lengths at the 17-propionate residue exhibited temperature-dependent self-aggregation []. The research suggests that longer alkyl chains lead to higher melting points for the self-assembled chlorosomal structures. This implies that longer chains promote stronger van der Waals interactions between the molecules, leading to more stable aggregates.

Q5: Are there differences in the interactions of alkyl formates with n-alkanes compared to 1-chloroalkanes?

A: Yes, measurements of excess enthalpies (hE) show that alkyl formates interact more strongly with aliphatic hydrocarbons (n-alkanes) than with 1-chloroalkanes []. This difference in interaction strength highlights the influence of the chlorine atom on the intermolecular forces.

Q6: How does this compound participate in radical reactions with silicon surfaces?

A: When silicon is ground in the presence of this compound, a monolayer of carbon forms on the silicon surface. This process occurs through a radical mechanism, evidenced by the presence of expected combination and disproportionation products of alkyl radicals []. This finding suggests that this compound can act as a source of alkyl radicals under these conditions.

Q7: How does the presence of water affect the efficiency of sodium/liquid ammonia (Na/NH3) dechlorination of this compound in soil remediation?

A: Studies demonstrate that while Na/NH3 is effective in dechlorinating this compound in soil, the presence of water reduces the efficiency of the process []. This is due to the competitive reaction of solvated electrons with water molecules, reducing the availability of electrons for dechlorination.

Q8: Can this compound be used as a starting material for the synthesis of primary phosphines?

A: Yes, this compound can be converted to the corresponding primary phosphine by reacting it with bis(trichlorosilyl)phosphide anion ([P(SiCl3)2]-) generated in situ from phosphoric acid and trichlorosilane []. This method provides a viable synthetic route for accessing this important class of organophosphorus compounds.

Q9: How does the solubility of anthracene change in binary mixtures of alkanes and this compound?

A: The solubility of anthracene in binary mixtures of alkanes and this compound has been studied at 298.2 K []. While the abstract doesn't provide specific details, it suggests that the solubility is influenced by the composition of the solvent mixture, highlighting the role of intermolecular interactions between the solute and the different solvent components.

Q10: How does the addition of this compound to a binary mixture of methyl butanoate and n-heptane affect the mixture’s volumetric properties and viscosities?

A: The ternary mixture of methyl butanoate, n-heptane, and this compound has been studied in terms of its volumetric properties and viscosities across a temperature range of 283.15 K to 313.15 K []. While the details are not provided in the abstract, this research suggests that this compound influences the intermolecular interactions within the mixture, leading to changes in its physical properties.

Q11: What is the significance of studying the excess molar volumes (VE) of mixtures containing this compound and ketones?

A: Measurements of VE provide valuable insights into the nature and strength of intermolecular interactions between different components in a mixture. For instance, positive VE values observed in mixtures of this compound with ketones like butan-2-one [] and 3-alkanones [] suggest weaker interactions between unlike molecules compared to like molecules. These studies contribute to a deeper understanding of the thermodynamics of liquid mixtures.

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